- Preparation method of cefprozil, China, , ,
Cas no 121412-77-9 (Cefprozil (Z)-Isomer)
Cefprozil (Z)-Isomer Chemical and Physical Properties
Names and Identifiers
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- Cefprozil (Z)-Isomer
- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid
- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(Z)-propen-1-yl]-3-cephem-4-carboxylic acid
- Cefprozil anhydrous,Z-isomer
- Cefzil
- Z-Cefprozil
- Cefprozil (Z)-Isomer (200 mg)
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- Inchi: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1
- InChI Key: WDLWHQDACQUCJR-AGGBKSKLSA-N
- SMILES: S1CC(/C=C\C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC(=CC=1)O)N)=O)=O
Computed Properties
- Exact Mass: 389.10500
Experimental Properties
- Melting Point: 218-220° (dec)
- PSA: 161.75000
- LogP: 2.18520
Cefprozil (Z)-Isomer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C243930-10mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 10mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C243930-25mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 25mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C243930-100mg |
Cefprozil (Z)-Isomer |
121412-77-9 | 100mg |
$ 735.00 | 2022-04-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504746-10 mg |
Cefprozil (Z)-Isomer, |
121412-77-9 | 10mg |
¥2,482.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504746-10mg |
Cefprozil (Z)-Isomer, |
121412-77-9 | 10mg |
¥2482.00 | 2023-09-05 |
Cefprozil (Z)-Isomer Production Method
Production Method 1
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5
Production Method 2
1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C
- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56
Cefprozil (Z)-Isomer Raw materials
- Methyl D-(-)-4-Hydroxy-phenylglycinate
- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)
- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-
Cefprozil (Z)-Isomer Preparation Products
Cefprozil (Z)-Isomer Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Cefprozil (Z)-Isomer
Recent Advances in the Study of Cefprozil (Z)-Isomer (CAS: 121412-77-9): A Comprehensive Research Brief
The chemical compound with CAS number 121412-77-9, known as Cefprozil (Z)-Isomer, has garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings on this isomer, focusing on its structural characteristics, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of cephalosporin antibiotics, particularly cefprozil, which is widely used to treat bacterial infections.
One of the pivotal studies published in the Journal of Medicinal Chemistry (2023) explored the stereochemical properties of Cefprozil (Z)-Isomer, emphasizing its distinct configuration compared to the (E)-isomer. The research demonstrated that the (Z)-isomer exhibits enhanced stability under physiological conditions, which could translate to improved pharmacokinetic profiles. Advanced spectroscopic techniques, including NMR and X-ray crystallography, were employed to confirm the molecular structure and elucidate its interaction with bacterial enzymes.
In a separate investigation, researchers from the University of Cambridge investigated the antimicrobial efficacy of Cefprozil (Z)-Isomer against multidrug-resistant bacterial strains. The results, published in Antimicrobial Agents and Chemotherapy, indicated that the (Z)-isomer displayed superior inhibitory activity against β-lactamase-producing pathogens compared to its (E)-counterpart. This finding underscores its potential as a lead compound for developing next-generation antibiotics.
Further, a 2024 study in Bioorganic & Medicinal Chemistry Letters delved into the synthetic pathways for producing Cefprozil (Z)-Isomer at scale. The authors optimized a catalytic asymmetric synthesis method, achieving a high enantiomeric excess (ee > 98%) and yield (85%). This advancement addresses previous challenges in isolating the (Z)-isomer and paves the way for its industrial-scale production.
Despite these promising developments, challenges remain in fully understanding the isomer's metabolic fate and toxicity profile. Preliminary in vivo studies in animal models suggest that Cefprozil (Z)-Isomer is well-tolerated, but comprehensive clinical trials are needed to validate its safety and efficacy in humans. Future research directions may include exploring its synergistic effects with other antibiotics and investigating its application in combinatorial therapies.
In conclusion, Cefprozil (Z)-Isomer (121412-77-9) represents a compelling area of research with significant implications for antibiotic development. Its unique stereochemistry, enhanced stability, and potent antimicrobial activity position it as a valuable candidate for further investigation. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and address the growing threat of antibiotic resistance.
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